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Compound of Interest

1-phenyl-1H-pyrrole-2-
Compound Name:
carbaldehyde

Cat. No.: B1605559

An In-depth Technical Guide to the Chemical Properties of 1-phenyl-1H-pyrrole-2-
carbaldehyde

Introduction

1-phenyl-1H-pyrrole-2-carbaldehyde is a heterocyclic aromatic aldehyde that stands as a
critical structural motif and versatile intermediate in the fields of organic synthesis and
medicinal chemistry. Its architecture, featuring a pyrrole ring N-substituted with a phenyl group
and functionalized with a reactive carbaldehyde at the C2 position, makes it a valuable
precursor for a diverse array of more complex molecules. The pyrrole scaffold is a well-
established "privileged structure” in drug discovery, appearing in numerous natural products
and synthetic compounds with a wide spectrum of biological activities, including anticancer,
anti-inflammatory, and antimicrobial properties.[1][2][3]

This guide provides a comprehensive technical overview of 1-phenyl-1H-pyrrole-2-
carbaldehyde, designed for researchers, scientists, and drug development professionals. We
will delve into its primary synthetic routes, explore its detailed spectral and physicochemical
characteristics, analyze its chemical reactivity, and discuss its applications as a foundational
building block in the synthesis of pharmacologically relevant compounds. The causality behind
experimental choices and the strategic utility of this compound will be emphasized throughout.

Synthesis: The Vilsmeier-Haack Approach
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The most prevalent and efficient method for the synthesis of 1-phenyl-1H-pyrrole-2-
carbaldehyde is the Vilsmeier-Haack reaction.[4][5] This reaction is a cornerstone of
heterocyclic chemistry for the formylation of electron-rich aromatic and heteroaromatic rings,
such as 1-phenylpyrrole.

Mechanism and Rationale

The reaction proceeds via an electrophilic aromatic substitution mechanism. The key is the in-
situ formation of the electrophilic "Vilsmeier reagent," a chloroiminium ion, from the reaction of
a substituted amide (typically N,N-dimethylformamide, DMF) and phosphorus oxychloride
(POCI5).[6][7] The N-phenyl group on the pyrrole ring activates it towards electrophilic attack,
directing the substitution primarily to the C2 position due to the stability of the resulting cationic
intermediate.

Caption: Mechanism of the Vilsmeier-Haack formylation of 1-phenylpyrrole.

Experimental Protocol: Synthesis of 1-phenyl-1H-
pyrrole-2-carbaldehyde

This protocol is a representative example and should be adapted and optimized based on
laboratory conditions and scale. Extreme caution is required when handling phosphorus
oxychloride.

Reagents and Equipment:

1-Phenylpyrrole

e N,N-Dimethylformamide (DMF), anhydrous
e Phosphorus oxychloride (POCIs)

e 1,2-Dichloroethane (DCE), anhydrous

» Saturated sodium acetate solution

e Dichloromethane (DCM)

¢ Anhydrous magnesium sulfate (MgSOQOa)
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e Round-bottom flask, dropping funnel, condenser, magnetic stirrer, ice bath
e Rotary evaporator
Procedure:

o Reagent Preparation: In a flame-dried, three-necked round-bottom flask equipped with a
magnetic stirrer, a dropping funnel, and a nitrogen inlet, place anhydrous DMF in anhydrous
DCE.

o Formation of Vilsmeier Reagent: Cool the solution in an ice bath to 0 °C. Add POCIs
dropwise via the dropping funnel over 30 minutes, ensuring the temperature does not
exceed 10 °C. The formation of the Vilsmeier reagent is exothermic.[4]

e Pyrrole Addition: After the addition of POCls is complete, add a solution of 1-phenylpyrrole in
anhydrous DCE dropwise to the reaction mixture at 0 °C.

¢ Reaction: Once the addition is complete, remove the ice bath and allow the mixture to warm
to room temperature. Then, heat the reaction mixture to reflux (approx. 80-85 °C) and
maintain for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography
(TLC).

e Quenching: After the reaction is complete, cool the mixture back to 0 °C in an ice bath.
Quench the reaction by slowly and carefully adding a saturated aqueous solution of sodium
acetate. This step is highly exothermic and releases gases; perform with vigorous stirring
and adequate ventilation.[4]

o Work-up and Extraction: Continue stirring for 1 hour at room temperature. Transfer the
mixture to a separatory funnel and extract the product with DCM (3x).

 Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSOea, filter,
and concentrate the solvent under reduced pressure using a rotary evaporator.

e Final Product: The crude product can be further purified by column chromatography on silica
gel to yield pure 1-phenyl-1H-pyrrole-2-carbaldehyde.
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Safety Considerations: Phosphorus oxychloride (POCIs) is highly toxic, corrosive, and reacts
violently with water.[4] All operations must be conducted in a well-ventilated fume hood with

appropriate personal protective equipment (PPE), including acid-resistant gloves and safety
goggles. The quenching step is particularly hazardous due to its exothermic nature.

Physicochemical and Spectroscopic Profile

The identity and purity of 1-phenyl-1H-pyrrole-2-carbaldehyde are confirmed through a
combination of physical and spectroscopic methods.

Property Value Reference(s)
Molecular Formula C11HoNO [8]

Molecular Weight 171.20 g/mol

CAS Number 30186-39-1 [8]
Appearance Solid

1-phenyl-1H-pyrrole-2-
IUPAC Name preny Py [8]
carbaldehyde

LXEQKKWJIDGVPRW-
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Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of this molecule. The
phenyl and aldehyde substituents significantly influence the electronic environment of the
pyrrole ring protons.
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H NMR (CDCls) o (ppm) Multiplicity Assignment
) H atom of the -CHO
Aldehyde-H ~9.56 Singlet (s)
group
) 5H of the N-phenyl
Phenyl-H ~7.33-7.48 Multiplet (m) )
ring
H atom at C5 of the
Pyrrole-H5 ~7.16 Doublet of d (dd) )
pyrrole ring
] H atom at C3 of the
Pyrrole-H3 ~7.07 Triplet () )
pyrrole ring
H atom at C4 of the
Pyrrole-H4 ~6.40 Doublet of d (dd)

pyrrole ring

Note: Data is based on reported values for 1-(Phenyl-1H-Pyrrole-2-carbaldehyde).[9] Chemical
shifts are approximate and can vary based on solvent and concentration.
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13C NMR (CDCls) o (ppm) Assignment

Carbonyl carbon of the -CHO
Aldehyde C=0 ~179.2

group

_ Phenyl carbon attached to

Phenyl C (ipso) ~138.9 e N

pyrrole

Pyrrole carbon attached to the
Pyrrole C2 ~132.7 CHO

- group
Pyrrole C5 ~131.2 Pyrrole carbon C5

Phenyl carbons (ortho, meta,
Phenyl CH ~129.3 )

para

Phenyl carbons (ortho, meta,
Phenyl CH ~128.4 )

para

Phenyl carbons (ortho, meta,
Phenyl CH ~126.2 )

para
Pyrrole C3 ~122.1 Pyrrole carbon C3
Pyrrole C4 ~111.0 Pyrrole carbon C4

Note: Data is based on reported values for 1-(Phenyl-1H-Pyrrole-2-carbaldehyde).[9] Chemical
shifts are approximate.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the key functional groups present in the molecule.
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Vibrational Mode Wavenumber (cm—1) Significance

Strong, sharp peak

C=0 Stretch (Aldehyde) ~1660-1680 o

characteristic of an aldehyde.

_ Multiple bands for pyrrole and

C=C Stretch (Aromatic) ~1450-1600 )

phenyl rings.

Stretching vibration of the
C-N Stretch ~1300-1350 )

pyrrole ring C-N.
C-H Stretch Aldehydic C-H and aromatic C-

] ] ~2720-2820, ~3000-3100

(Aromatic/Aldehydic) H stretches.

Note: Wavenumbers are approximate, based on typical values for pyrrole-2-carbaldehydes.[10]
[11]

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass and fragmentation pattern of the

molecule.
Parameter Value (m/z) Significance
Corresponds to the molecular
Molecular lon [M]* ~171.07 ]
weight (C11HsaNO).
) Loss of H radical, loss of CHO
Major Fragments [M-1]*, [M-29]*

group.

Note: Fragmentation is predicted based on the structure and data for related compounds.[8]
[12]

Chemical Reactivity and Synthetic Utility

The aldehyde group at the C2 position is the primary center of reactivity, serving as an
electrophilic handle for a multitude of synthetic transformations.
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The Wittig Reaction: Alkene Synthesis

The Wittig reaction is a powerful method for converting aldehydes into alkenes, offering a direct
route to N-substituted 2-vinylpyrroles from 1-phenyl-1H-pyrrole-2-carbaldehyde.[13] The
choice of the phosphorus ylide (Wittig reagent) is critical as it dictates the stereochemical
outcome of the resulting alkene.[14]

» Non-stabilized Ylides (e.g., from methyltriphenylphosphonium bromide) typically react rapidly
to form a cis-oxaphosphetane intermediate, leading predominantly to the (Z)-alkene.[13][14]

» Stabilized Ylides (e.g., containing an ester or ketone group) are less reactive, allowing for
equilibration to the more thermodynamically stable trans-oxaphosphetane, which yields the
(E)-alkene as the major product.[13][15]

Caption: General workflow for the Wittig olefination of 1-phenyl-1H-pyrrole-2-carbaldehyde.

Condensation Reactions for Heterocycle Elaboration

The aldehyde readily undergoes condensation with various nucleophiles, providing a
straightforward pathway to more complex, pharmacologically relevant scaffolds.

» Schiff Base Formation: Reaction with primary amines yields imines (Schiff bases), which are
valuable intermediates and have shown biological activity themselves.[16]

e Hydrazone Synthesis: Condensation with hydrazines produces hydrazones, which can be
further modified or used as ligands.[16]

» Benzimidazole Synthesis: A notable example is the reaction with o-phenylenediamine, which,
after initial condensation, undergoes intramolecular cyclization and aromatization to form 2-
(1-phenyl-1H-pyrrol-2-yl)-1H-benzo[d]imidazole, a fused heterocyclic system of significant
interest in drug discovery.[17]

Applications in Research and Drug Development

1-phenyl-1H-pyrrole-2-carbaldehyde is not merely a chemical curiosity but a key building
block in the synthesis of functional molecules. The inherent biological relevance of the pyrrole
nucleus makes its derivatives prime candidates for screening in drug discovery programs.[2]
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Derivatives synthesized from this aldehyde have been investigated for a range of therapeutic
applications:

» Antioxidant and Neuroprotective Agents: Pyrrole derivatives have been shown to possess
antioxidant properties and protect against neurotoxicity in cellular models of Parkinson's
disease.[1]

» Anticancer Agents: The pyrrole scaffold is present in numerous compounds designed as
inhibitors of protein kinases and other targets involved in cancer progression.[3]

o Antimicrobial and Anthelmintic Agents: Schiff bases and other derivatives of pyrrole-2-
carbaldehydes have demonstrated antibacterial, antifungal, and anthelmintic activities.[16]

e Enzyme Inhibition: The pyrrole carbaldehyde pharmacophore has been identified as a
template for designing inhibitors of enzymes like enoyl-ACP reductase, a key target in
Mycobacterium tuberculosis.[18]

Caption: Synthetic pathways from the core scaffold to diverse therapeutic applications.

Conclusion

1-phenyl-1H-pyrrole-2-carbaldehyde is a high-value chemical entity whose utility extends far
beyond its basic structure. Its straightforward synthesis via the Vilsmeier-Haack reaction,
combined with the versatile reactivity of its aldehyde functional group, provides a robust
platform for synthetic exploration. As demonstrated by its extensive use in the creation of novel
compounds with significant biological potential, this molecule serves as a testament to the
power of heterocyclic building blocks in modern medicinal chemistry and materials science. For
researchers and drug development professionals, a thorough understanding of its properties
and reactivity is essential for leveraging its full potential in the design and synthesis of next-
generation functional molecules.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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